molecular formula C12H13F3N2O2 B1405182 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid CAS No. 812643-49-5

2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid

Cat. No. B1405182
M. Wt: 274.24 g/mol
InChI Key: LGPZFOWYMRRNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid is a chemical compound with the molecular formula C12H13F3N2O2 . It has a molecular weight of 274.24 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid is 1S/C12H13F3N2O2/c1-16-2-4-17(5-3-16)11-8(13)6-7(12(18)19)9(14)10(11)15/h6H,2-5H2,1H3,(H,18,19) . This code provides a detailed representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid is a solid compound . It should be stored at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources .

Scientific Research Applications

  • Synthesis and Pharmaceutical Applications : The compound has been utilized as a key precursor in the synthesis of pharmaceuticals. Koroleva et al. (2012) described a practical synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor towards the drug imatinib, highlighting its importance in pharmaceutical synthesis (Koroleva et al., 2012).

  • Structural Characterization and Analysis : Li et al. (2009) reported on the crystal structure of a salt derived from 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, showing its potential for forming stable crystalline structures useful in material science and chemistry (Li et al., 2009).

  • Chemical Properties and Reactions : Setsukinai et al. (2003) developed novel fluorescence probes using derivatives of benzoic acid, demonstrating the compound's utility in detecting reactive oxygen species, a significant application in biological and chemical research (Setsukinai et al., 2003).

  • Biochemical and Molecular Studies : The compound has been used in the development of various biochemical compounds. For example, Ghauri et al. (1992) investigated the metabolism of substituted benzoic acids, including 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid, in rats, providing insights into their biochemical interactions and properties (Ghauri et al., 1992).

  • Material Science Applications : The compound's derivatives have been studied for their potential applications in material science. For example, Liu and Han (2022) described the formation of a three-dimensional supermolecule based on a derivative of the compound, demonstrating its potential in the development of new materials (Liu & Han, 2022).

Safety And Hazards

The safety data sheet for 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c1-16-2-4-17(5-3-16)11-8(13)6-7(12(18)19)9(14)10(11)15/h6H,2-5H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPZFOWYMRRNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Reactant of Route 6
2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.